molecular formula C12H9ClN2O3 B2876598 Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate CAS No. 1799762-99-4

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate

Cat. No.: B2876598
CAS No.: 1799762-99-4
M. Wt: 264.67
InChI Key: OFQHFVBRCNXBCK-UHFFFAOYSA-N
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Description

“Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9ClN2O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H9ClN2O3 . The predicted density of this compound is 1.428±0.06 g/cm3 .


Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.428±0.06 g/cm3 and a predicted boiling point of 452.5±45.0 °C . The molecular weight of the compound is 264.66 .

Scientific Research Applications

Synthetic Utility in Conjugated Polymers

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate and its derivatives have been explored for their utility in creating novel conjugated polymers with donor−acceptor architectures. For example, alternating carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers exhibited significant photophysical properties, indicating their potential in electronic and photonic applications. These materials showed large intramolecular charge transfers, highlighting their relevance in the development of high-performance optoelectronic devices (Jenekhe, Lu, & Alam, 2001).

Medicinal Chemistry and Antileukemic Activity

In the realm of medicinal chemistry, compounds structurally related to this compound have been synthesized for their antileukemic activities. Notably, bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related structures have demonstrated in vivo activity against P388 lymphocytic leukemia, showcasing their potential as therapeutic agents for leukemia (Anderson, Heider, Raju, & Yucht, 1988).

Palladium-Catalyzed Arylation and Alkylation

The utility of aminoquinoline derivatives, such as this compound, extends to catalysis, particularly in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds. This showcases the compound's role in facilitating complex synthetic transformations, important for the synthesis of various organic compounds (Shabashov & Daugulis, 2010).

Biological Activity and Drug Development

Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for various biological activities. These activities range from antimicrobial to anticancer properties, demonstrating the compound's versatility in drug development. For instance, novel quinoline derivatives exhibited ABTS radical-scavenging activity and showed promising antimicrobial activities against a range of pathogens, suggesting their potential in the development of new antimicrobial and antioxidant agents (Tabassum et al., 2014).

Anticancer and Antitumor Potential

Research on structurally related quinoline compounds has identified them as potential anticancer and antitumor agents. For example, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates were found to exhibit cytotoxicity against the human breast cancer cell line MCF-7, indicating their potential as anticancer agents with the ability to inhibit cancer cell growth (Mphahlele, Maluleka, Makhafola, & Mabeta, 2014).

Future Directions

As for future directions, “Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate” is currently used for pharmaceutical testing . Its potential for further applications would need to be explored in future research.

Properties

IUPAC Name

methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQHFVBRCNXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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